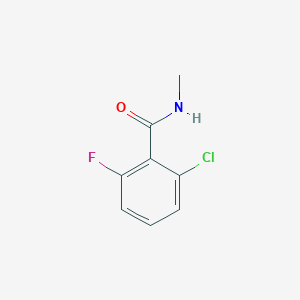

2-chloro-6-fluoro-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-6-fluoro-N-methylbenzamide is a chemical compound with the molecular formula CHClFNO. It has an average mass of 173.572 Da and a monoisotopic mass of 173.004364 Da .

Molecular Structure Analysis

The molecular structure of 2-chloro-6-fluoro-N-methylbenzamide consists of a benzamide core with chlorine and fluorine substituents at the 2 and 6 positions, respectively .Physical And Chemical Properties Analysis

2-chloro-6-fluoro-N-methylbenzamide is a solid compound . It has a molecular weight of 173.572 Da .Aplicaciones Científicas De Investigación

Conformational Analysis and Foldamer Design : Galan et al. (2009) studied ortho-fluoro- and ortho-chloro-N-methylbenzamide, finding that the -F substituent can be used to fine-tune the rigidity of oligomer backbones. This has implications for designing arylamide foldamers, which are relevant in materials science and molecular engineering (Galan et al., 2009).

C-H Bond Fluorination : Groendyke et al. (2016) described a mild, amide-directed fluorination of C-H bonds mediated by iron. This method, which includes N-fluoro-2-methylbenzamides, is important for the development of organic synthesis and pharmaceutical chemistry (Groendyke et al., 2016).

Protein Kinase Inhibitor Synthesis : Russell et al. (2015) developed a hybrid flow and microwave approach to synthesize protein kinase inhibitors using N-methylbenzamide analogues. This methodology has implications for drug discovery and pharmaceutical development (Russell et al., 2015).

mGluR1 Antagonists Development : Satoh et al. (2009) identified a compound with N-methylbenzamide as a potent metabotropic glutamate receptor 1 (mGluR1) antagonist. This discovery is significant for neurological research and potential therapeutic applications (Satoh et al., 2009).

Radiosynthesis for PET Imaging : Yamasaki et al. (2011) developed a PET ligand using an N-methylbenzamide analogue for imaging metabotropic glutamate receptor subtype 1 in the brain. This research is pivotal for medical imaging and neuroscience (Yamasaki et al., 2011).

Insect Repellent Bioefficacy : Garud et al. (2011) examined the repellent activity of aromatic amides, including fluoro-substituted N-methylbenzamides, against Aedes aegypti mosquitoes. This study contributes to entomology and public health (Garud et al., 2011).

Aromatic Amides Synthesis : Xu et al. (2013) reported a convenient synthesis method for 4-amino-2-fluoro-N-methyl-benzamide. This process is relevant to chemical manufacturing and organic chemistry (Xu et al., 2013).

Propiedades

IUPAC Name |

2-chloro-6-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJAXHKPAIGQEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC=C1Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2524656.png)

![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2524658.png)

![Methyl 5-[(5-fluorosulfonyloxypyridine-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2524659.png)

![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524663.png)

![Ethyl 1-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2524669.png)

![1-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B2524671.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2524672.png)

![9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2524673.png)